![molecular formula C27H31N7O2 B580457 2-(1-((2'-(1H-tétrazol-5-yl)-[1,1'-biphényl]-4-yl)méthyl)-2-butyl-4-méthyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-diméthylacétamide CAS No. 178554-19-3](/img/structure/B580457.png)
2-(1-((2'-(1H-tétrazol-5-yl)-[1,1'-biphényl]-4-yl)méthyl)-2-butyl-4-méthyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-diméthylacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide, also known as 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide, is a useful research compound. Its molecular formula is C27H31N7O2 and its molecular weight is 485.592. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antihypertensive Properties
This compound is structurally related to known antihypertensive agents. The presence of the tetrazole moiety is significant as it enhances the binding affinity to angiotensin II receptors, which are crucial for blood pressure regulation. Compounds with similar structures have been shown to exhibit effective antihypertensive activity, making this compound a candidate for further investigation in hypertension management .
Antimicrobial Activity
Research indicates that derivatives of compounds containing tetrazole and pyrimidine rings exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Research
Potential Antitumor Activity
The compound's structural features suggest potential anticancer activity. Analogous compounds have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the 1H-tetrazole ring has been linked to enhanced cytotoxicity against specific cancer cell lines, warranting further exploration of this compound in oncological studies .
Drug Development
Lead Compound for New Formulations
Given its unique structure, this compound may serve as a lead for developing new pharmaceuticals. The combination of a tetrazole with a biphenyl moiety can provide a scaffold for synthesizing novel derivatives with improved pharmacokinetic properties. This approach aligns with current trends in drug discovery focusing on multi-target engagement strategies to combat complex diseases like cancer and hypertension .
Biochemical Research
Mechanistic Studies
The compound can be utilized in biochemical studies to understand the interactions between small molecules and biological macromolecules. Its ability to modulate receptor activity makes it suitable for investigating signal transduction pathways relevant to cardiovascular health and cancer biology .
Summary Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Potential antihypertensive effects due to angiotensin II receptor binding. |
Antimicrobial Activity | Efficacy against bacterial strains; potential use in treating infections. |
Anticancer Research | Induction of apoptosis in cancer cells; potential for new anticancer therapies. |
Drug Development | Lead compound for synthesizing novel derivatives; focus on improving pharmacokinetics. |
Biochemical Research | Understanding interactions with biological macromolecules; relevance in signal transduction studies. |
Mécanisme D'action
Target of Action
The primary target of this compound is the angiotensin II receptor type 1 (AT1R) . This receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of angiotensin II, a potent vasoconstrictor .
Mode of Action
The compound acts as an antagonist to the AT1R. By binding to this receptor, it prevents angiotensin II from exerting its vasoconstrictive effects, leading to vasodilation and a subsequent reduction in blood pressure . This interaction also inhibits the release of aldosterone, reducing sodium and water retention .
Biochemical Pathways
The inhibition of AT1R affects several biochemical pathways:
- Renin-Angiotensin-Aldosterone System (RAAS) : By blocking AT1R, the compound disrupts the RAAS, leading to decreased vasoconstriction and aldosterone secretion .
- Nitric Oxide Pathway : The inhibition of AT1R can enhance nitric oxide production, contributing to vasodilation .
Pharmacokinetics
The compound exhibits the following ADME properties:
- Absorption : It is well-absorbed orally with a bioavailability of approximately 60-70% .
- Distribution : It has a high volume of distribution, indicating extensive tissue penetration .
- Metabolism : The compound is metabolized primarily in the liver via cytochrome P450 enzymes .
- Excretion : It is excreted mainly through the kidneys, with a half-life of around 6-9 hours .
Result of Action
At the molecular level, the compound’s antagonism of AT1R leads to:
- Vasodilation : Reduced vascular resistance and lower blood pressure .
- Decreased Aldosterone Levels : Reduced sodium and water retention, contributing to lower blood pressure .
- Improved Endothelial Function : Enhanced nitric oxide production and reduced oxidative stress .
Action Environment
Environmental factors influencing the compound’s action include:
- pH Levels : The compound’s stability can be affected by pH, with optimal activity in a neutral to slightly acidic environment .
- Temperature : Higher temperatures may increase the compound’s degradation rate .
- Presence of Other Drugs : Co-administration with other medications metabolized by cytochrome P450 enzymes can affect its metabolism and efficacy .
This comprehensive overview highlights the multifaceted mechanism of action of this compound, emphasizing its potential therapeutic benefits in managing hypertension and related cardiovascular conditions.
: Information synthesized from various sources on the pharmacology and biochemistry of tetrazole-containing compounds.
Activité Biologique
The compound 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide (CAS No. 178554-19-3) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C27H31N7O2, with a molecular weight of 485.58 g/mol. The structure features a tetrazole ring, a biphenyl moiety, and a pyrimidine derivative, which are significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit various biological activities such as anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific activities associated with the compound .
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds that share structural similarities with our target compound have been shown to inhibit histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation and survival. HDAC inhibitors have been recognized for their ability to induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents .
Case Study: HDAC Inhibition
In a study focusing on tetrazole-based HDAC inhibitors, compounds similar to our target demonstrated selective inhibition of HDAC6. This inhibition led to increased acetylation of α-tubulin, a marker for effective HDAC6 inhibition. The study highlighted that these inhibitors could significantly augment the cytotoxic effects when combined with standard chemotherapy drugs like bortezomib and daunorubicin .
Antimicrobial Activity
The presence of a tetrazole ring is often associated with antimicrobial properties. Research has indicated that similar compounds can exhibit activity against various bacterial strains. For example, derivatives containing tetrazole were tested against Staphylococcus aureus and demonstrated significant antibacterial activity .
Anti-inflammatory Effects
Compounds with biphenyl structures have been investigated for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production. In vitro studies have shown that such compounds can reduce the secretion of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of drug candidates. The following table summarizes key structural components and their associated activities:
Propriétés
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-5-6-11-24-28-18(2)23(16-25(35)33(3)4)27(36)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCTXBGUUHQWBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=O)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.